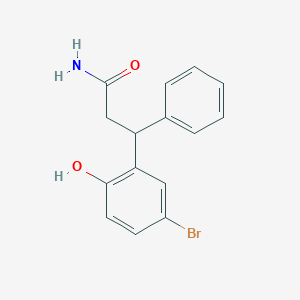![molecular formula C21H24N2OS B15001897 N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B15001897.png)
N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Amide Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the 2-[4-(2-methylpropyl)phenyl]propanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Amide Derivatives: Compounds with similar amide linkages but different aromatic or aliphatic groups.
Uniqueness
N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to its specific combination of the benzothiazole core and the 2-[4-(2-methylpropyl)phenyl]propanamide moiety, which may confer distinct biological or chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H24N2OS |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C21H24N2OS/c1-13(2)11-16-5-7-17(8-6-16)14(3)21(24)23-18-9-10-19-20(12-18)25-15(4)22-19/h5-10,12-14H,11H2,1-4H3,(H,23,24) |
Clé InChI |
YSHSHKAMYBCPDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C(C)C3=CC=C(C=C3)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15001821.png)
![Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2,6-dimethyl-1-benzofuran-3-carboxylate](/img/structure/B15001835.png)
![(3Z)-1-(4-chlorobenzyl)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15001852.png)
![1-(1H-benzimidazol-2-yl)-4-(3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15001857.png)
![3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B15001860.png)
![7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001861.png)
![Methyl 4-(2,5-dimethylphenyl)-6-{[(4-methylphenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001865.png)
![methyl [7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B15001871.png)

![N-{2-[({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B15001889.png)
![Ethyl 4-({[3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B15001898.png)
![4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenol](/img/structure/B15001899.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B15001905.png)
![3-[(4-fluorophenyl)sulfonyl]-1-isopropyl-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001918.png)
